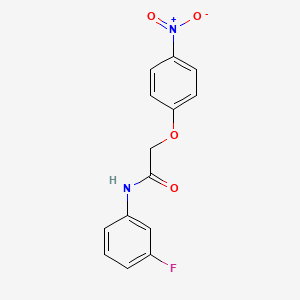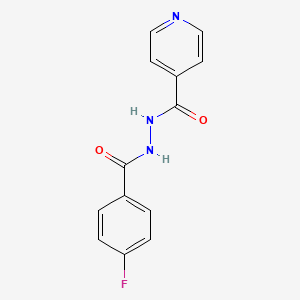
3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole, also known as BPO, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. BPO is a member of the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom.
Wirkmechanismus
The exact mechanism of action of 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Additionally, 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole has been found to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit a wide range of biological activities. However, there are also some limitations to its use in lab experiments. 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole is not very soluble in water, which can make it difficult to use in certain assays. Additionally, the yield of 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole obtained from the synthesis methods can be relatively low, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole. One area of interest is the development of 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole derivatives with improved solubility and bioactivity. Another area of interest is the investigation of the mechanisms underlying the anti-tumor and anti-inflammatory effects of 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole. Additionally, further research is needed to explore the potential applications of 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole in other areas, such as neurodegenerative diseases and cardiovascular disorders.
Synthesemethoden
3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 4-bromobenzonitrile with 3-methylphenyl hydrazine in the presence of a catalyst. Another method involves the reaction of 4-bromobenzoyl chloride with 3-methylphenyl hydrazine in the presence of a base. The yield of 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole obtained from these methods ranges from 40% to 70%.
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess antimicrobial activity against gram-positive and gram-negative bacteria. Additionally, 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-3-2-4-12(9-10)15-17-14(18-19-15)11-5-7-13(16)8-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOZNLXFDLYKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5738177.png)
![N-(4-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5738178.png)
![N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5738188.png)

![1-(3,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5738205.png)
![4-amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5738210.png)

![methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5738230.png)

![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5738237.png)

![N-cyclopentyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5738266.png)